molecular formula C6H5Br2NO B3261557 2-Amino-3,6-dibromophenol CAS No. 344615-06-1

2-Amino-3,6-dibromophenol

Cat. No.: B3261557
CAS No.: 344615-06-1
M. Wt: 266.92 g/mol
InChI Key: OOVWIXKDMMKJNB-UHFFFAOYSA-N
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Description

2-Amino-3,6-dibromophenol is an organic compound with the molecular formula C6H5Br2NO and a molecular weight of 266.92 g/mol It is a derivative of phenol, where the hydroxyl group is substituted with two bromine atoms at the 3rd and 6th positions and an amino group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3,6-dibromophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the bromination of phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from phenolThis process may require the use of catalysts and specific reaction conditions to achieve high yields and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The amino and hydroxyl groups in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-Amino-3,6-dibromophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-3,6-dibromophenol exerts its effects depends on its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2,3-Dibromophenol
  • 2,4-Dibromophenol
  • 2,5-Dibromophenol
  • 2,6-Dibromophenol
  • 3,4-Dibromophenol
  • 3,5-Dibromophenol

Comparison: 2-Amino-3,6-dibromophenol is unique due to the presence of both amino and hydroxyl groups, along with two bromine atoms at specific positionsIn contrast, other dibromophenols may lack the amino group or have bromine atoms at different positions, leading to variations in their chemical properties and uses .

Properties

IUPAC Name

2-amino-3,6-dibromophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVWIXKDMMKJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)N)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311891
Record name 2-Amino-3,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344615-06-1
Record name 2-Amino-3,6-dibromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344615-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,6-dibromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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